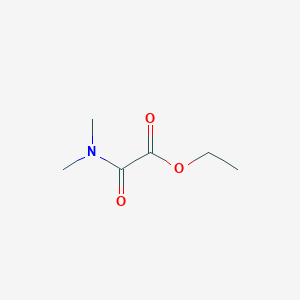

Ethyl N,N-dimethyloxamate

Description

Contextualization within Oxamate (B1226882) Ester Chemistry

Ethyl N,N-dimethyloxamate belongs to the broader class of oxamate esters, which are derivatives of oxamic acid. wikipedia.orgrsc.org Oxamate esters are characterized by the presence of an oxamoyl group, which consists of a carbonyl group attached to both an amide and an ester functional group. This unique structural feature imparts a distinct reactivity profile to these molecules, making them valuable intermediates in various chemical transformations. The chemistry of oxamate esters is rich and varied, with applications ranging from the synthesis of biologically active molecules to the development of novel materials. researchgate.netresearchgate.net

Significance in Contemporary Organic Synthesis Research

In the realm of contemporary organic synthesis, this compound serves as a versatile and important building block. researchgate.net Its utility stems from the two reactive sites within its structure: the ester and the amide functionalities. These sites can be selectively targeted to introduce new functional groups and construct more complex molecular architectures. Researchers have employed this compound in a variety of synthetic strategies, highlighting its adaptability and importance in the creation of novel organic molecules.

One notable application is in the generation of carbamoyl (B1232498) radicals. rsc.org The decarboxylation of oxamic acids, which can be derived from their corresponding esters like this compound, provides an efficient route to these reactive intermediates under mild conditions. rsc.org These carbamoyl radicals can then participate in a range of coupling reactions, offering a powerful tool for the formation of C-N bonds and the synthesis of various amides. rsc.org

Historical Development of Research Focus

While early research into oxamate esters laid the groundwork, the focused investigation of this compound has gained momentum in more recent decades. An early mention of its use appeared in 1977 in the context of sulfenylation of amides. dss.go.th Later studies in the early 2000s delved into the kinetics of its gas-phase elimination reactions, providing fundamental insights into its thermal decomposition pathways. doi.orgresearcher.life These studies revealed that this compound undergoes a unimolecular elimination reaction through a six-membered cyclic transition state to produce dimethyl oxamic acid and ethylene (B1197577). usfq.edu.ecperucris.peusfq.edu.ec This foundational work has been crucial for understanding the compound's reactivity and for designing new synthetic applications. More recently, the focus has shifted towards its application in photoredox catalysis for the synthesis of a wide array of oxamate esters under mild, aerobic conditions. researchgate.netresearchgate.net

Overview of Key Academic Research Areas

The academic research surrounding this compound is concentrated in several key areas:

Kinetics and Mechanistic Studies: A significant body of research has been dedicated to understanding the reaction mechanisms and kinetics of this compound, particularly its gas-phase pyrolysis. doi.orgusfq.edu.ecperucris.peresearchgate.net These studies employ computational and experimental techniques to elucidate the transition states and energy profiles of its decomposition reactions. usfq.edu.ecperucris.peusfq.edu.ec

Synthetic Methodology Development: Chemists are continuously exploring new ways to utilize this compound as a synthon. This includes its role in photoredox catalysis and the development of novel methods for oxamate ester synthesis. researchgate.net

Applications in Gas Chromatography: this compound has been identified as a useful liquid phase for the gas chromatographic separation of lower hydrocarbons, particularly in the analysis related to nitrogen fixation assays. oup.com

Precursor to Biologically Active Molecules: Although this article does not delve into biological activity, it is noteworthy that the oxamate skeleton is found in various bioactive compounds. researchgate.net Therefore, synthetic routes involving this compound are of interest for their potential to access such molecules.

Chemical and Physical Properties

This compound is a liquid at room temperature with a boiling point of 105-106 °C at a reduced pressure of 7 mmHg. chemicalbook.comsigmaaldrich.com Its density is approximately 1.068 g/mL at 25 °C. chemicalbook.comsigmaaldrich.com The compound's molecular formula is C6H11NO3, and it has a molecular weight of 145.16 g/mol . nist.govsigmaaldrich.com

Below is a table summarizing some of its key physical and chemical properties:

| Property | Value |

| CAS Number | 16703-52-9 |

| Molecular Formula | C6H11NO3 nist.gov |

| Molecular Weight | 145.1564 g/mol nist.gov |

| Boiling Point | 105-106 °C / 7 mmHg chemicalbook.comsigmaaldrich.com |

| Density | 1.068 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.442 chemicalbook.comsigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(dimethylamino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4-10-6(9)5(8)7(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMALWDVRMHVUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066102 | |

| Record name | Acetic acid, (dimethylamino)oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16703-52-9 | |

| Record name | Acetic acid, 2-(dimethylamino)-2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16703-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N,N-dimethyloxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016703529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N,N-dimethyloxamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(dimethylamino)-2-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (dimethylamino)oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (dimethylamino)oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL N,N-DIMETHYLOXAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Q3U39CUO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ethyl N,n Dimethyloxamate and Analogues

Development of Efficient Synthetic Routes

One-Pot Synthesis Approaches

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by reducing processing time, resource consumption, and waste generation. A notable one-pot approach for synthesizing oxamates involves the cascade assembly of primary amides with acetylene (B1199291) gas. researchgate.net While this specific example leads to oxazoles, the principle of multi-component, single-operation reactions is a key strategy in modern organic synthesis. researchgate.net

Another efficient one-pot method is the ultrasound-assisted synthesis of diverse oxamates from oxalic acid, an amine, and an alcohol. researchgate.net This process proceeds without a catalyst or oxidant, where the corresponding ester of oxalic acid is formed in situ and subsequently reacts with the amine to yield the desired oxamate (B1226882) in high yields. researchgate.net This approach is not only efficient in terms of reaction setup but also in energy consumption compared to conventional heating methods. researchgate.net

Catalytic Synthesis Protocols

Catalysis is fundamental to the development of efficient and selective synthetic methods. For oxamates, palladium-on-carbon (Pd/C) has been demonstrated as a highly effective and recyclable heterogeneous catalyst. rsc.orgresearchgate.net An advanced protocol involves the oxidative cross-double carbonylation of alcohols and unactivated tertiary amines using a Pd/C catalyst. rsc.org This method is advantageous as it is free of phosphine (B1218219) ligands, bases, and copper, which are often required in similar catalytic systems. rsc.orgresearchgate.net The catalyst's ability to be recycled for up to five consecutive cycles without significant loss of activity underscores its practical utility. rsc.orgresearchgate.net

Another catalytic route involves reacting carbon monoxide (CO) with an amine in the presence of an alcohol to produce an oxamate. google.com This process can be part of a larger scheme to produce valuable chemicals like ethylene (B1197577) glycol from CO2, highlighting a sustainable pathway where CO, derived from CO2 reduction, is utilized as a C1 building block. google.com

The following table summarizes the findings of a study on Pd/C-catalyzed oxamate synthesis:

| Entry | Amine | Alcohol | Yield (%) |

| 1 | N,N-dimethyl-n-butylamine | Ethanol (B145695) | 82 |

| 2 | N,N-dimethyl-n-octylamine | Ethanol | 80 |

| 3 | Triethylamine | Ethanol | 74 |

| 4 | N-methylpiperidine | Ethanol | 70 |

| 5 | N,N-dimethyl-n-butylamine | Methanol | 80 |

| 6 | N,N-dimethyl-n-butylamine | n-Propanol | 78 |

| 7 | N,N-dimethyl-n-butylamine | n-Butanol | 79 |

| This data is derived from a study on the Pd/C-catalyzed oxidative cross double carbonylation for oxamate synthesis. rsc.org |

Novel Reagent Applications in Synthesis

The exploration of novel reagents and energy sources is a frontier in chemical synthesis. The use of ultrasound irradiation represents a significant departure from conventional energy sources like heat. researchgate.net In the synthesis of oxamates from oxalic acid and amines, ultrasound provides the necessary energy, promoting a chemoselective and direct reaction. This method avoids the need for metal catalysts and oxidants, relying on the in situ formation of ester intermediates. researchgate.net

Carbon monoxide (CO) is also being explored as a key reagent in producing oxamates. google.com By reacting CO with an amine and an alcohol, oxamates can be formed efficiently. google.com This approach is part of a broader strategy to utilize C1 chemicals derived from renewable sources or carbon capture technologies, thereby contributing to a more circular economy. google.com

Green Chemistry Principles in Ethyl N,N-Dimethyloxamate Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of this compound, aiming to reduce the environmental footprint of chemical processes. Key areas of focus include maximizing the incorporation of reactant atoms into the final product (atom economy) and minimizing waste through careful solvent selection.

Atom Economy Optimization

Atom economy is a core concept in green chemistry that evaluates how efficiently reactant atoms are utilized in a synthesis. rsc.org Reactions with high atom economy maximize the conversion of starting materials into the desired product, generating minimal by-products. rsc.org

The synthesis of oxamates through the oxidative cross-double carbonylation of alcohols and amines is a strong example of atom economy optimization. rsc.org In this process, two molecules of carbon monoxide are incorporated directly into the final oxamate structure. The use of molecular oxygen as the oxidant is particularly green, as its by-product is water. rsc.orgresearchgate.net This contrasts sharply with classical methods that might use stoichiometric reagents, generating significant amounts of waste. rsc.org Similarly, the direct amination of biomass-derived oxygenates is another strategy where sustainability and atom economy are central goals. tu-darmstadt.deacs.org

Solvent Selection and Minimization Strategies

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. In the synthesis of this compound and its analogues, various solvents are employed, and the trend is moving towards more benign options.

For instance, the ultrasound-promoted synthesis of oxamates can utilize alcohols like ethanol directly as both a reactant and a solvent, simplifying the reaction system. researchgate.net In some catalytic processes, dimethyl sulfoxide (B87167) (DMSO) is used in combination with other reagents. researchgate.net Research into the hydrogenation of related compounds like dimethyl oxalate (B1200264) (DMO) has shown that the solvent, such as methanol, can significantly influence the reaction pathway and product selectivity. researchgate.net For example, at lower temperatures in methanol, the primary product is ethylene glycol, while at higher temperatures, ethanol becomes the main product. researchgate.net This highlights the importance of carefully selecting the solvent and reaction conditions to steer the reaction towards the desired outcome, thereby minimizing the formation of unwanted side products. The use of anhydrous solvents like N,N-Dimethylacetamide (DMA) has also been noted in related synthetic preparations. orgsyn.org

Waste Prevention and By-product Reduction

A key goal in modern chemical synthesis is the minimization of waste and the reduction of unwanted by-products, aligning with the principles of green chemistry. Advanced synthetic methods, such as the photoredox catalysis mentioned previously, contribute to this goal by often proceeding under milder conditions and with higher selectivity, which can reduce the formation of side products and lessen energy consumption. researchgate.net

The synthesis of N-ethylethylenediamine from ethylenediamine (B42938) and diethyl carbonate provides a relevant industrial example of a green chemical process where by-products (in this case, ethanol) are recovered and unreacted materials are recycled, resulting in a process with no emissions. google.com Such principles are directly applicable to the large-scale production of compounds like this compound.

A specific instance of by-product formation was observed during the synthesis of isotopically labeled ethyl N,N'-dimethyl-13C2-oxamate, where S-Phenyl N,N'-dimethyl-13C2-thiooxamate was identified as a by-product. iucr.org Characterization of such by-products through techniques like X-ray single-crystal analysis is crucial for understanding reaction pathways and optimizing conditions to minimize their formation. iucr.org The identification of this thiooxamate by-product suggests that sulfur-containing impurities in starting materials or reagents could lead to undesired side reactions.

Strategies for waste reduction in chemical processes include:

Catalyst Selection: Utilizing highly efficient and selective catalysts to steer the reaction towards the desired product. acs.org

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent to maximize yield and minimize by-product formation.

Recycling: Recovering and reusing unreacted starting materials and solvents. google.com

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product.

Biocatalytic Approaches (if applicable to oxamates)

Biocatalysis employs enzymes to perform chemical transformations, offering advantages of high selectivity and mild reaction conditions. While the enzymatic synthesis of peptides and other nitrogen-containing compounds is well-established, specific biocatalytic methods for the production of this compound are not extensively documented in current literature. frontiersin.orgrsc.org

However, the potential for such approaches can be inferred from related research. For example, enzymes are known to be involved in the metabolism of oxalates, indicating that nature has evolved pathways for transforming these types of molecules. researchgate.net Furthermore, N-methyltransferase enzymes are used in the biosynthesis of various natural products to methylate amino groups, a key structural feature in this compound. nih.gov

The development of biocatalytic routes for oxamate synthesis would represent a significant advancement in green chemistry. Future research could focus on:

Screening existing enzyme libraries for activity towards oxamate precursors.

Engineering known enzymes, such as lipases or proteases, to accept oxamate-related substrates.

Designing de novo biocatalytic pathways for the synthesis of oxamates from simple starting materials.

Synthesis of Isotopically Labeled this compound Derivatives

Isotopically labeled compounds are invaluable tools in chemical and biological research. Versions of this compound have been synthesized where one or more carbon atoms are replaced with the stable isotope Carbon-13 (¹³C). researchgate.net Specifically, ¹³C isotopomers such as this compound-1-¹³C and this compound-2-¹³C are available. sigmaaldrich.com

The synthesis of these labeled compounds often follows similar pathways to their unlabeled counterparts, but with the introduction of a ¹³C-labeled precursor at a specific step. For example, [¹³C]methyl phenyl sulfide (B99878) has been used as a versatile precursor to prepare various ¹³C-isotopomers of two-carbon building blocks, including this compound. researchgate.net

The physical properties of these labeled compounds are very similar to the unlabeled version, but with a key difference in molecular weight due to the heavier isotope.

| Compound | CAS Number | Molecular Formula | Isotopic Purity | Form | Boiling Point | Density (25 °C) |

| This compound | 16703-52-9 | C₆H₁₁NO₃ | N/A | Liquid | 105-106 °C/7 mmHg | 1.068 g/mL |

| This compound-1-¹³C | 705950-22-7 | C₅¹³CH₁₁NO₃ | 99 atom % ¹³C | Liquid | 105-106 °C/7 mmHg | 1.075 g/mL |

| This compound-2-¹³C | 705950-23-8 | C₅¹³CH₁₁NO₃ | 99 atom % ¹³C | Liquid | 105-106 °C/7 mmHg | 1.075 g/mL |

Utility in Mechanistic Studies and Tracing Experiments

The primary utility of isotopically labeled compounds like ¹³C-Ethyl N,N-dimethyloxamate lies in their application as tracers in mechanistic studies and metabolic profiling. researchgate.net The presence of the heavy isotope allows researchers to follow the path of the molecule through complex reaction mixtures or biological systems.

In mechanistic studies, labeled compounds can help elucidate the step-by-step pathway of a chemical reaction. By analyzing the position of the isotope in the products, intermediates, and by-products, chemists can determine which bonds are broken and formed, and in what sequence. For example, tracking ¹³C labels using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry can provide definitive evidence for a proposed reaction mechanism, such as identifying the transient intermediates in the formation of complex salts. aalto.fi

In the context of biological research, stable isotope labeling is a powerful technique for:

Metabolomic Profiling: Tracing the metabolic fate of a compound within an organism. researchgate.net

Pathway Analysis: Identifying the metabolic pathways in which the compound participates.

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

The use of ¹³C-labeled precursors for the synthesis of other biologically relevant molecules, such as acetaminophen, further demonstrates the broad utility of these labeled building blocks in tracing and mechanistic investigations. researchgate.net

Reactivity and Reaction Mechanisms of Ethyl N,n Dimethyloxamate

Gas-Phase Elimination Kinetics and Mechanisms

The gas-phase elimination of Ethyl N,N-dimethyloxamate is characterized as a homogeneous and unimolecular process. researchgate.net Investigations into its thermal decomposition have elucidated the primary reaction pathways, the nature of the transition states involved, and the kinetic parameters that govern its reactivity.

Theoretical studies, particularly those employing ab initio calculations, have been instrumental in mapping the unimolecular decomposition of this compound. usfq.edu.ecperucris.peresearcher.lifecedia.edu.ec These studies indicate that the compound undergoes a one-step elimination reaction. usfq.edu.ecperucris.peresearcher.lifecedia.edu.ec The primary products of this decomposition are dimethyl oxamic acid and ethylene (B1197577). usfq.edu.ecperucris.peresearcher.lifecedia.edu.ec This pathway is distinct from that of other related oxamates, such as ethyl oxamate (B1226882) and ethyl oxanilate, which are known to undergo an initial decarbonylation step. usfq.edu.ecperucris.pecedia.edu.ec The differing reactivity is attributed to the electronic effects of the substituents on the nitrogen atom. perucris.pe

The decomposition of this compound proceeds through a six-membered cyclic transition state. usfq.edu.ecperucris.peresearcher.lifecedia.edu.ec This mechanism involves the transfer of a hydrogen atom from the ethyl group to one of the carbonyl oxygen atoms, with the simultaneous cleavage of the C-O and C-H bonds and the formation of a C=C double bond in ethylene and an O-H bond in the resulting dimethyl oxamic acid. Computational studies utilizing methods such as MP2/6-31G, MP2/6-31G(d,p), and ONIOM have been employed to model this transition state. usfq.edu.ecperucris.pecedia.edu.ec The analysis of calculated bond orders and Natural Bond Orbital (NBO) charges suggests that the reaction is concerted, meaning that bond breaking and bond formation occur in a single step. usfq.edu.ecperucris.pecedia.edu.ec These studies also indicate that the process is slightly asynchronous, implying that the bond-breaking and bond-forming events are not perfectly simultaneous. usfq.edu.ecperucris.pecedia.edu.ec

In the broader context of the pyrolysis of related compounds like ethyl oxamate and ethyl oxanilate, a four-membered cyclic transition state is a relevant consideration. usfq.edu.ecperucris.pecedia.edu.ec For these compounds, the initial decarbonylation leads to the formation of carbamate (B1207046) intermediates. These intermediates can then decompose further via pathways that include a four-membered transition state to yield an isocyanate and ethanol (B145695). usfq.edu.ecperucris.pecedia.edu.ec However, for this compound, the primary and dominant pathway is the one-step elimination through the six-membered transition state. usfq.edu.ecperucris.pecedia.edu.ec The electron-releasing nature of the two methyl groups on the nitrogen atom alters the reaction mechanism, favoring the direct elimination over initial decarbonylation. perucris.pe

A notable aspect of the reactivity of this compound is the suppression of the decarbonylation pathway that is prominent in other ethyl oxamates. usfq.edu.ecperucris.pecedia.edu.ec In ethyl oxamate and ethyl oxanilate, the initial step is the loss of a carbonyl group (decarbonylation) to form a carbamate intermediate. usfq.edu.ecperucris.pecedia.edu.ec In contrast, the decomposition of this compound does not proceed primarily through this mechanism. perucris.pe The presence of the two electron-donating methyl groups on the nitrogen atom is believed to reduce the electronegativity of this substituent, which in turn disfavors the molecular rearrangement required for decarbonylation. perucris.pe

The kinetics of the gas-phase elimination of this compound have been determined over a temperature range of 350–430°C. researchgate.net Theoretical calculations have been performed to estimate the kinetic and thermodynamic parameters, and these have been found to be in good agreement with experimental values. usfq.edu.ecperucris.pecedia.edu.ec These parameters are crucial for understanding the reactivity of the molecule and for predicting its behavior under different thermal conditions.

While specific values from the original research literature require direct consultation, the table below illustrates the typical format for presenting such data.

| Parameter | Symbol | Value |

| Arrhenius A factor | A | Reported in s⁻¹ |

| Activation Energy | Eₐ | Reported in kJ/mol |

| Enthalpy of Activation | ΔH‡ | Reported in kJ/mol |

| Entropy of Activation | ΔS‡ | Reported in J/(mol·K) |

| Rate Constant | k | Temperature-dependent |

Note: The specific experimental and theoretical values for this compound are detailed in the cited literature.

The influence of substituents on the nitrogen atom of ethyl oxamates has a profound effect on the reaction mechanism and kinetics. researchgate.netusfq.edu.ecperucris.pecedia.edu.ec The case of this compound is a clear example of this. The presence of two methyl groups, which are electron-donating, favors a one-step elimination reaction through a six-membered cyclic transition state. usfq.edu.ecperucris.pecedia.edu.ec

In contrast, in ethyl oxamate (with two hydrogen atoms on the nitrogen) and ethyl oxanilate (with a phenyl group on the nitrogen), the reaction proceeds via an initial decarbonylation. usfq.edu.ecperucris.pecedia.edu.ec This highlights a significant mechanistic shift based on the electronic nature of the N-substituents. A comparative analysis of the reaction rates would show a quantitative measure of these substituent effects.

The table below provides a framework for comparing the kinetic parameters of different N-substituted ethyl oxamates, illustrating the impact of the substituents.

| Compound | N-Substituents | Primary Reaction Pathway | Relative Rate (Qualitative) |

| Ethyl oxamate | H, H | Decarbonylation | - |

| This compound | CH₃, CH₃ | Six-membered cyclic elimination | - |

| Ethyl oxanilate | H, Phenyl | Decarbonylation | - |

Note: Quantitative rate comparisons and specific kinetic parameters for these compounds are available in the referenced scientific literature.

Unimolecular Decomposition Pathways

Solution-Phase Reactivity Profiles

The solution-phase reactivity of this compound is characterized by the presence of two electrophilic centers: the ester carbonyl carbon and the amide carbonyl carbon. The electron-donating nature of the dimethylamino group and the ethoxy group influences the electrophilicity of these sites and, consequently, their susceptibility to nucleophilic attack.

Nucleophilic substitution reactions of this compound can theoretically occur at either the ester or the amide carbonyl group. The outcome of such reactions is dependent on the nature of the nucleophile, the reaction conditions, and the relative electrophilicity of the two carbonyl carbons.

While specific studies on the nucleophilic substitution reactions of this compound are not extensively documented, the reactivity of analogous oxamates provides insight into potential transformations. For instance, ethyl oxamate, a related compound, is known to react with N-nucleophiles at the ester group. It has also been observed that in reactions with anthranilic acid derivatives, ethyl oxamate can react at either the amide or the ester group, leading to the formation of new esters or amides. researchgate.net The enhanced reactivity of the amide group in some N-substituted oxamic acid esters has been attributed to the reciprocal influence of the functional groups and the nature of the substituents on the amide nitrogen. researchgate.net

In the case of this compound, the dimethylamino group, being a stronger electron-donating group compared to an unsubstituted amino group, is expected to reduce the electrophilicity of the adjacent amide carbonyl carbon. This could potentially favor nucleophilic attack at the ester carbonyl carbon. However, the interplay of steric and electronic effects can lead to complex reactivity patterns that require experimental verification.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Potential Product(s) | Reaction Site | Notes |

| Hydroxide | N,N-Dimethyloxamic acid and ethanol | Ester carbonyl | Saponification of the ester. |

| Amines | N,N-Dimethyl-N'-alkyloxamide and ethanol | Ester carbonyl | Amidation of the ester. |

| Grignard Reagents | Tertiary alcohols | Both carbonyls | Potential for double addition. |

This table presents hypothetical reactions based on the general reactivity of esters and amides, as specific literature for this compound is limited.

There are no specific rearrangement reactions documented for this compound in the reviewed scientific literature. Rearrangement reactions in organic chemistry often require specific structural features or the formation of reactive intermediates that are not readily accessible for this compound under typical conditions. The stability of the oxamate core and the absence of functionalities prone to migration, such as in certain other classes of organic compounds, may account for the lack of observed rearrangement reactions.

Homogeneous and Heterogeneous Reaction Systems

The behavior of this compound has been primarily investigated in homogeneous gas-phase systems, revealing a propensity for unimolecular elimination reactions. Information regarding its reactivity in heterogeneous systems is less prevalent.

Studies on the gas-phase elimination kinetics of this compound have shown that it undergoes a homogeneous, unimolecular elimination reaction. doi.org This reaction proceeds via a concerted mechanism through a moderately polar, six-membered cyclic transition state. doi.orgusfq.edu.ec The thermal decomposition results in the formation of N,N-dimethyloxamic acid and ethylene. usfq.edu.ec

The kinetics of this elimination have been determined over a temperature range of 350–430°C. doi.org The reaction follows a first-order rate law, and the temperature dependence of the rate coefficient is described by the Arrhenius equation. doi.org

Table 2: Kinetic Parameters for the Gas-Phase Elimination of this compound

| Temperature Range (°C) | Pressure Range (Torr) | Arrhenius Equation (log [k1 (s−1)]) | Reference |

| 350–430 | 35–240 | (13.06 ± 0.34) – (206.8 ± 4.4) kJ mol−1 (2.303RT)−1 | doi.org |

This data highlights the conditions and kinetic parameters for the homogeneous gas-phase elimination.

In contrast to homogeneous catalysis, where the catalyst is in the same phase as the reactants, heterogeneous catalysis involves a catalyst in a different phase. While no specific examples of heterogeneous catalytic reactions involving this compound were found in the reviewed literature, such systems could theoretically be employed to promote its transformation. For instance, solid acid or base catalysts could potentially facilitate nucleophilic substitution or other reactions under milder conditions than those required for thermal elimination.

Computational and Theoretical Investigations of Ethyl N,n Dimethyloxamate

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have been instrumental in understanding the gas-phase elimination kinetics of Ethyl N,N-dimethyloxamate. usfq.edu.ec These computational approaches model the electronic structure of the molecule to predict its behavior and properties. pleiades.online

Theoretical studies on the pyrolysis of this compound have been conducted using ab initio ("from the beginning") methods. usfq.edu.ec These calculations are derived directly from theoretical principles without the inclusion of experimental data. The Møller-Plesset perturbation theory of the second order (MP2) has been a key method in these investigations. researchgate.net Specifically, calculations were performed at the MP2/6-31G, MP2/6-31G(d,p) levels of theory. usfq.edu.ec

Furthermore, the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method was employed, which allows for a high level of theory to be used on a critical part of the molecule (the reaction center) while a more computationally efficient method is used for the rest of the structure. usfq.edu.ec The specific implementation used in these studies was ONIOM[MP2/6-31G(d,p)//MP2/6-31G]. usfq.edu.ec

Density Functional Theory (DFT) is another cornerstone of modern computational chemistry used to study molecular systems. pku.edu.cn DFT methods calculate the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. als-journal.com Theoretical studies of the gas-phase elimination of related oxamate (B1226882) compounds have utilized DFT calculations. researchgate.netcedia.edu.ec For instance, studies on the pyrolysis of other complex organic molecules have been successfully carried out using DFT at levels such as ωB97XD/6-311G(d,p) to analyze reaction mechanisms and thermodynamic properties. mdpi.com These studies provide a framework for understanding the reactivity of compounds like this compound. mdpi.com

Molecular Structure and Conformation Analysis

The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial for understanding its reactivity. Computational methods are used to find the most stable conformations.

Geometrical optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. qunasys.com For this compound, theoretical calculations show that its gas-phase elimination reaction proceeds via a single mechanistic step involving a specific spatial arrangement of the atoms. usfq.edu.ec This process involves the formation of a six-membered cyclic transition state. researchgate.netresearcher.life This structure represents the energy maximum along the reaction coordinate but is a necessary intermediate for the reaction to occur. The optimization process identifies the lowest energy pathway from the reactant to the products through this transition state. qunasys.com

The table below illustrates the kind of data derived from geometrical optimization, showing hypothetical bond length changes during a reaction.

Table 1: Illustrative Geometrical Changes in a Reaction This table is for illustrative purposes to demonstrate the output of geometrical optimization calculations.

| Bond | Reactant Bond Length (Å) | Transition State Bond Length (Å) | Product Bond Length (Å) |

|---|---|---|---|

| Cβ-H | 1.09 | 1.45 | 2.50+ |

| Cα-O | 1.45 | 2.10 | 2.80+ |

| O=C | 1.21 | 1.25 | 1.35 |

Transition State Characterization

The transition state is the fleeting molecular configuration at the peak of the energy barrier between reactants and products. Its characterization is key to understanding the reaction mechanism.

The gas-phase elimination of this compound is characterized as a concerted and slightly asynchronous reaction. usfq.edu.ecresearcher.life

Concerted: The reaction occurs in a single step where old bonds are broken and new bonds are formed simultaneously, passing through one transition state. researchgate.net This is in contrast to a stepwise reaction which would involve multiple steps and intermediate structures. The elimination yields dimethyl oxamic acid and ethylene (B1197577) gas in one step. usfq.edu.ec

The asynchronicity of the reaction can be quantified. For example, the synchronicity parameter (Sᵧ) can be calculated from the bond order values of the bonds being broken and formed at the transition state. A value of Sᵧ = 1 indicates a perfectly synchronous reaction, while values less than 1 indicate asynchronicity.

Table 2: Calculated Parameters for the Transition State of this compound Elimination This table presents findings from theoretical studies on the reaction mechanism.

| Parameter | Description | Finding |

|---|---|---|

| Mechanism Type | Describes the sequence of bond-breaking and forming events. | Concerted usfq.edu.ec |

| Synchronicity | Describes the timing of bond changes in the transition state. | Slightly Asynchronous usfq.edu.ecresearcher.life |

| Transition State | The geometry of the molecule at the peak reaction energy. | Six-membered cyclic structure researchgate.net |

| Products | The molecules formed from the elimination reaction. | Dimethyl oxamic acid and Ethylene usfq.edu.ec |

Bond Order and NBO Charge Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structures of bonds, lone pairs, and core electrons. uni-muenchen.dempg.de This transformation allows for the calculation of atomic charges and bond orders that align closely with chemical intuition.

Table 1: Conceptual NBO Analysis for the Transition State of this compound Pyrolysis

| Interacting Atoms | Bond Order in Transition State | NBO Charge Change | Interpretation |

|---|---|---|---|

| C-O (Ester) | Decreasing | Charge becomes more negative on Oxygen | Bond breaking |

| C-H (Ethyl) | Decreasing | Charge becomes more positive on Hydrogen | Bond breaking |

| O-H (forming acid) | Increasing | Charge transfer from ester O to H | Bond formation |

| C=C (forming ethylene) | Increasing | Electron density shifts to form pi-bond | Bond formation |

This table is a conceptual representation based on the reported concerted mechanism. Actual numerical values would be dependent on the specific level of theory used in the calculation.

The NBO charge distribution in the transition state provides further evidence for the concerted mechanism, showing a redistribution of electron density consistent with the simultaneous cleavage of the C-O and C-H bonds and the formation of the O-H and C=C bonds. usfq.edu.ec

Thermochemical Parameter Prediction

Theoretical calculations are powerful tools for predicting the thermochemical parameters of reactions, such as reaction enthalpies and activation energies. For the gas-phase elimination of this compound, ab initio methods have been used to estimate these kinetic and thermodynamic parameters. usfq.edu.ecresearcher.life The results from these theoretical studies have shown good agreement with reported experimental values, validating the computational models used. researcher.life

Activation Energies and Reaction Enthalpies

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction, representing the barrier that reactants must overcome to transform into products. longdom.org The reaction enthalpy (ΔH) represents the total heat change during a reaction. stackexchange.com The relationship between the activation energies of the forward (Ea_f) and reverse (Ea_r) reactions and the enthalpy change is given by ΔH = Ea_f - Ea_r. doubtnut.com

In the study of this compound, computational methods were used to calculate the activation free energy for its gas-phase elimination. researchgate.net The elimination reaction proceeds in a single step, yielding dimethyl oxamic acid and ethylene. usfq.edu.ecresearcher.life The calculated activation parameters from theoretical models were found to be in good agreement with experimental data, underscoring the predictive power of these computational approaches. researcher.life

Table 2: Calculated Thermochemical Parameters for Gas-Phase Elimination

| Parameter | Description | Significance for this compound |

|---|---|---|

| Activation Energy (Ea) | The energy barrier for the reaction to occur. longdom.org | Determines the rate of the thermal decomposition. researcher.liferesearchgate.net |

| Reaction Enthalpy (ΔH) | The net energy change of the reaction. stackexchange.com | Indicates whether the decomposition is exothermic or endothermic. |

| Activation Free Energy (ΔG‡) | The free energy difference between the transition state and the reactants. | Provides a measure of the reaction rate constant under specific conditions. researchgate.net |

Computational Exploration of Reaction Pathways

Computational chemistry allows for the detailed exploration of reaction mechanisms, mapping out the energetic landscape that connects reactants, transition states, and products. For this compound, theoretical studies have elucidated its specific reaction pathway during gas-phase pyrolysis. usfq.edu.ecresearcher.life

The computational results show that this compound undergoes thermal decomposition via a one-step elimination reaction. This process involves a six-membered cyclic transition state, which ultimately yields dimethyl oxamic acid and ethylene gas. usfq.edu.ecresearcher.life This pathway is distinct from the decomposition of related compounds like ethyl oxamate and ethyl oxanilate, which first undergo decarbonylation to form carbamate (B1207046) intermediates before further decomposition. usfq.edu.ecresearcher.life The stable nature of the dimethylamino group in this compound prevents the initial decarbonylation step seen in the other compounds.

Linear Free Energy Relationships

Linear Free Energy Relationships (LFERs) are quantitative models that correlate changes in reaction rates or equilibrium constants with changes in the structure of reactants, often through substituent effects. ic.ac.ukutdallas.edu The Hammett equation is a well-known example of an LFER. utdallas.edu The theoretical foundation for LFERs lies in the relationship between the diabatic (localized electronic states) and adiabatic (ground state) energy surfaces of a reaction. nih.gov

For the gas-phase elimination reactions of a series of related ester compounds, including this compound, a good multiple-linear relationship was established. researchgate.net This indicates that the electronic effects of the substituents have a predictable and systematic influence on the activation free energy of the reaction. Such relationships are valuable for predicting reaction rates and for gaining insight into reaction mechanisms. ic.ac.uk

Advanced Computational Techniques (e.g., Energy Decomposition Analysis, QTAIM)

To gain deeper insight into the nature of chemical bonds and intermolecular interactions, advanced computational techniques such as Energy Decomposition Analysis (EDA) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.

Energy Decomposition Analysis (EDA) : This method partitions the total interaction energy between molecular fragments into physically meaningful components. arxiv.org Typically, the interaction energy is broken down into terms representing electrostatic interactions, Pauli repulsion (exchange repulsion), and orbital interactions (covalency). scm.com EDA can be used to understand, for example, the precise nature of the bonding between two fragments, clarifying the roles of electrostatic forces versus covalent bond formation. arxiv.orgscm.com Implementations like the Generalized Kohn-Sham EDA (GKS-EDA) allow for the application of this analysis with a wide variety of density functionals. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM is another method for analyzing electron density, developed by Richard Bader. nih.gov It partitions a molecule into atomic basins based on the topology of the electron density. chemrxiv.org By locating critical points in the electron density (where the gradient is zero), QTAIM can identify atoms, bonds, rings, and cages. chemrxiv.org Analysis of the properties at the bond critical points provides detailed information about the nature of the chemical bond, such as its strength and degree of covalency or ionicity. nih.gov

While specific EDA or QTAIM studies focused solely on this compound were not identified in the surveyed literature, these techniques represent powerful, state-of-the-art methods for analyzing the electronic structure and bonding in this and other molecules in detail.

Advanced Spectroscopic Investigations for Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time. nih.gov It provides quantitative data on the consumption of reactants and the formation of products by integrating the signals corresponding to specific nuclei, typically ¹H or ¹³C. asahilab.co.jp For reactions involving Ethyl N,N-dimethyloxamate, flow NMR setups can be employed to continuously sample a reaction mixture, offering a dynamic view of the species present as a function of time. youtube.com

By tracking the appearance and disappearance of NMR signals, it is possible to identify transient intermediates that may not be isolable. For instance, in the hydrolysis of this compound, NMR could be used to follow the decrease in the intensity of the signals corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the N,N-dimethyl group (a singlet around 3.0 ppm) of the starting material. sigmaaldrich.com Simultaneously, the emergence of new signals would indicate product formation. For example, the formation of ethanol (B145695) would be evidenced by a new quartet and triplet, while the formation of N,N-dimethyloxamic acid would lead to a shift in the N,N-dimethyl signal and the appearance of a broad carboxylic acid proton signal. This allows for a detailed kinetic analysis and provides evidence for the proposed reaction pathway. researchgate.net

| Compound | -OCH₂CH₃ (quartet) | -OCH₂CH₃ (triplet) | -N(CH₃)₂ (singlet) | -COOH (singlet, broad) |

|---|---|---|---|---|

| This compound | ~4.3 | ~1.3 | ~3.0 | - |

| Ethanol (Product) | ~3.7 | ~1.2 | - | - |

| N,N-Dimethyloxamic Acid (Product) | - | - | ~3.1 | >10 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. nist.gov In the context of this compound, GC-MS is invaluable for identifying and quantifying the products of its reactions, such as thermal decomposition or catalytic conversion. nih.gov

The sample mixture is vaporized and separated based on boiling point and polarity on a GC column. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," allows for unambiguous identification by comparison to spectral libraries. jmchemsci.com Quantification is achieved by integrating the peak area of a specific ion and comparing it to a calibration curve generated from standards. nih.gov

| Compound | Hypothetical Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |

|---|---|---|

| This compound | 12.5 | 145 (M+), 100, 72, 44 |

| N,N-Dimethylformamide | 7.8 | 73 (M+), 44, 29 |

| Ethanol | 4.2 | 46 (M+), 45, 31 |

| Ethylene (B1197577) | 2.1 | 28 (M+), 27, 26 |

Pyrolysis-GC/MS (Py-GC/MS) is a specialized analytical technique used to study the thermal decomposition of non-volatile materials. researchgate.net A sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting breakdown products (pyrolyzates) are immediately swept into a GC-MS system for separation and identification. nist.gov This method is particularly useful for elucidating the high-temperature chemistry of compounds like this compound.

Studies on the gas-phase elimination kinetics of this compound have been conducted in the temperature range of 350-430°C. researchgate.net The reaction is homogeneous and unimolecular, proceeding via a six-membered cyclic transition state. Py-GC/MS analysis of the reaction products reveals the formation of ethylene and N,N-dimethylcarbamic acid. The latter is unstable and rapidly decomposes to dimethylamine (B145610) and carbon dioxide. researchgate.net This technique is crucial for identifying the primary decomposition pathways and products, which provides insight into the compound's thermal stability and reaction mechanism at elevated temperatures. researchgate.net

| Primary Product | Secondary Decomposition Products | Proposed Intermediate |

|---|---|---|

| Ethylene | Dimethylamine, Carbon Dioxide | N,N-Dimethylcarbamic acid |

Infrared (IR) Spectroscopy for Functional Group Transformation Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. slideshare.net It works on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. youtube.com This makes IR spectroscopy an excellent tool for tracking the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups. libretexts.org

In this compound, key absorptions include the C=O stretching vibrations of the ester and amide groups (typically in the 1650-1750 cm⁻¹ region) and the C-O stretch of the ester (around 1200 cm⁻¹). libretexts.org During a reaction like hydrolysis, the intensity of these peaks would decrease, while a very broad O-H stretching band would appear around 3300 cm⁻¹ indicating the formation of a carboxylic acid and an alcohol. pressbooks.pub

| Functional Group | Compound | Approximate Frequency (cm⁻¹) | Appearance |

|---|---|---|---|

| C=O (Ester & Amide) | This compound | 1650 - 1750 | Strong, Sharp |

| C-O (Ester) | This compound | 1000 - 1300 | Strong |

| O-H (Alcohol) | Ethanol (Product) | 3200 - 3600 | Strong, Broad |

| O-H (Carboxylic Acid) | N,N-Dimethyloxamic Acid (Product) | 2500 - 3300 | Very Broad |

X-ray Photoelectron Spectroscopy (XPS) in Surface Chemistry and Catalysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical and electronic states of atoms within the top 1-10 nanometers of a material. dntb.gov.ua It is particularly powerful in the field of heterogeneous catalysis. mdpi.com

While specific XPS studies on this compound are not prevalent, the technique's utility can be illustrated in a hypothetical catalytic reaction, such as the hydrogenation of this compound over a supported metal catalyst (e.g., Pd/C). XPS could be used to characterize the catalyst surface before and after the reaction. researchgate.net Analysis of the C 1s, O 1s, and N 1s core level spectra could reveal the chemical state of the adsorbed reactant, intermediates, and products on the catalyst surface. researchgate.net For example, a shift in the binding energy of the carbonyl carbon (C=O) upon adsorption could indicate its interaction with the metal surface, providing crucial information about the activation step in the catalytic cycle.

| Core Level | Species | Expected Binding Energy (eV) | Interpretation |

|---|---|---|---|

| C 1s | C-N, C-C | ~285.0 | Alkyl carbons |

| C 1s | C-O | ~286.5 | Ether-like carbon |

| C 1s | C=O (Amide/Ester) | ~288.5 | Carbonyl carbons |

| O 1s | C=O | ~532.0 | Carbonyl oxygen |

| O 1s | C-O | ~533.5 | Ether-like oxygen |

| N 1s | (CH₃)₂N- | ~400.0 | Amide nitrogen |

Integration of Multiple Spectroscopic Techniques for Comprehensive Mechanistic Understanding

A truly comprehensive understanding of a reaction mechanism is rarely achieved with a single analytical technique. The most powerful insights are gained by integrating data from multiple spectroscopic methods, each providing a unique piece of the puzzle. researchgate.net

For the study of this compound, a combined approach would be highly effective. For example, in a catalytic hydrogenation reaction:

In-situ IR or NMR spectroscopy could be used to monitor the real-time conversion of the starting material, measure reaction rates under different conditions (temperature, pressure), and detect the build-up of any major intermediates.

XPS analysis of the catalyst before and after the reaction would provide information on the surface chemistry, identifying the active sites and detecting any catalyst deactivation or surface poisoning.

By combining the kinetic data from NMR/IR, the product distribution from GC-MS, and the surface information from XPS, a detailed and robust mechanistic model can be constructed, from the interaction of the reactant with the catalyst surface to the final product formation.

Synthetic Utility of Ethyl N,n Dimethyloxamate As a Building Block

Role as a Reagent in Organic Synthesis

While specific, widespread applications of Ethyl N,N-dimethyloxamate as a named reagent in a large variety of organic reactions are not extensively documented in readily available literature, its structure suggests its potential utility as an acylating agent. The presence of the ester and amide functionalities attached to the oxalyl backbone makes it susceptible to nucleophilic attack.

The reactivity of similar oxalyl derivatives, such as oxalyl esters, is well-established in organic synthesis. For instance, compounds like methyl and ethyl oxylate are employed as C16 activating agents in the synthesis of 16-methylene steroids. epo.orggoogle.com These reactions typically involve the introduction of an oxalyl group to a steroid nucleus to facilitate further transformations. Given its structural similarity, this compound could potentially participate in analogous acylation reactions, transferring the (dimethylamino)oxoacetyl group to a substrate.

Furthermore, the general class of amides and esters can undergo various reactions. The ester group can be targeted by nucleophiles, leading to transesterification or hydrolysis. The amide group, while generally less reactive, can also participate in reactions under specific conditions. The sulfur atom in related thio-compounds can act as a nucleophile in reactions with electrophiles, suggesting the potential for diverse reactivity in analogous oxamate (B1226882) structures. evitachem.com

Precursor in the Production of Diverse Organic Compounds

A significant application of this compound is its role as a precursor in the synthesis of other organic compounds, particularly in the preparation of isotopically labeled molecules for research purposes.

One notable example is its use in the synthesis of stable isotope-labeled precursors for studying drug metabolism. nih.gov Researchers have developed strategies to prepare 13C-isotopomers of this compound itself. nih.govresearchgate.net These labeled precursors are valuable tools in tracing the metabolic fate of drugs and understanding their biotransformations. For instance, labeled this compound can be used in the synthesis of more complex molecules, such as aromatic ring-labeled N-(4-hydroxyphenyl)acetamide (acetaminophen), allowing for detailed metabolic studies. nih.govresearchgate.net

The thermal decomposition of this compound also highlights its role as a precursor. Through a gas-phase elimination reaction, it yields dimethyl oxamic acid and ethylene (B1197577) gas via a six-membered cyclic transition state. researchgate.net This unimolecular elimination reaction provides a pathway to generate these two distinct chemical entities from a single starting material.

The following table summarizes the key products derived from this compound in its role as a precursor:

| Precursor | Reaction Type | Product(s) | Significance |

|---|---|---|---|

| This compound | Isotopic Labeling | ¹³C-Isotopomers of this compound | Used in drug metabolism studies |

Synthesis of Complex Molecular Structures through Derivatization

The derivatization of this compound serves as a pathway to more complex molecular structures, primarily through transformations targeting its functional groups. As previously mentioned, its use in preparing isotopically labeled analogues is a key example of its derivatization for specialized applications in medicinal and analytical chemistry. nih.govsigmaaldrich.comsigmaaldrich.com

While extensive examples of its use as a foundational scaffold for a wide array of complex molecules are not prevalent, the fundamental reactivity of its ester and amide moieties allows for such possibilities. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further coupling reactions to build larger molecular frameworks. The synthesis of derivatization reagents for carboxylic acids, such as those containing a thiourea (B124793) moiety, demonstrates a general strategy for modifying carboxyl groups that could be applied to a hydrolyzed derivative of this compound. nih.gov

The synthesis of various heterocyclic compounds often relies on the reaction of dicarbonyl compounds with other reagents. amazonaws.comnih.govsemanticscholar.org Although direct examples involving this compound are scarce, its 1,2-dicarbonyl structure suggests its potential as a synthon for certain classes of heterocycles. For example, related compounds like dimethyl oxalate (B1200264) are used in condensation reactions to produce cyclic diamides and quinoxalinediones.

The table below outlines the basic chemical properties of this compound, which are fundamental to its potential for derivatization.

| Property | Value |

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 g/mol sigmaaldrich.com |

| Boiling Point | 105-106 °C at 7 mmHg sigmaaldrich.com |

| Density | 1.068 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.442 sigmaaldrich.com |

Catalytic Applications of Oxamate Derivatives

Ethyl N,N-Dimethyloxamate as a Catalyst Component or Ligand

Currently, there is a lack of available scientific literature describing the specific use of this compound as a catalyst component or a ligand in catalytic reactions.

Related Oxalate (B1200264)/Oxamate (B1226882) Esters in Catalytic Systems

In contrast to the specific case of this compound, related oxamate and oxalate esters have been successfully employed in a variety of catalytic systems. These compounds can act as precursors to catalytically active species or as ligands that modify the properties of a metallic center, influencing the outcome of the reaction.

N-substituted oxamate ligands have been utilized to synthesize bis(N-substituted oxamate)palladate(II) complexes. These complexes have proven to be effective and reusable precatalysts for Heck carbon-carbon coupling reactions. rsc.org The reactions are conducted in n-tetrabutylammonium bromide, which serves as a green and recyclable ionic liquid solvent. rsc.orgresearchgate.net The palladium center in these complexes is coordinated by two oxygen and two nitrogen atoms from the deprotonated oxamate ligands, forming a square planar geometry. researchgate.net

Hydrogenation of Dimethyl Oxalate and Related Compounds

The catalytic hydrogenation of dimethyl oxalate (DMO) and other dialkyl oxalates represents a significant area of research, primarily as an alternative route to producing valuable chemicals like ethylene (B1197577) glycol (EG) and methyl glycolate (B3277807). sci-hub.se This process is often more economical and environmentally friendly compared to traditional methods. sci-hub.se

Copper-based catalysts, particularly those supported on silica (B1680970) (Cu/SiO₂), are widely investigated for the hydrogenation of DMO due to their high activity and lower cost compared to precious metal catalysts. sci-hub.semdpi.com The design of these catalysts focuses on achieving high dispersion of the active copper species and enhancing their stability to prevent agglomeration and deactivation. mdpi.com

One innovative approach involves the use of metal-organic frameworks (MOFs), such as HKUST-1, as precursors for the catalyst. mdpi.com By coating silica microspheres with HKUST-1 followed by calcination, a highly dispersed and uniform distribution of Cu species on the silica support can be achieved. mdpi.com This method has been shown to yield a catalyst (MOF-CmS) with superior performance compared to traditionally prepared Cu/SiO₂ catalysts. mdpi.com

The active sites in these catalysts are a subject of ongoing research. It is widely believed that a synergy between different copper species, namely Cu⁰ and Cu⁺, is crucial for the catalytic activity. sci-hub.semdpi.com The Cu⁺ sites are thought to act as Lewis acids, polarizing the carbonyl (C=O) bond in the DMO molecule, while Cu⁰ sites are responsible for the dissociation of hydrogen. mdpi.com Characterization techniques such as X-ray photoelectron spectroscopy (XPS) are employed to identify and quantify the different oxidation states of copper on the catalyst surface.

Table 1: Comparison of Catalytic Performance in DMO Hydrogenation

| Catalyst | DMO Conversion (%) | EG Selectivity (%) | Reaction Temperature (°C) | Reaction Pressure (MPa) |

| MOF-CmS | 100 | >98 | 200 | 2 |

| Traditional Cu/SiO₂ | 86.9 | 46.6 | 200 | 2 |

Data sourced from a study on MOF-derived Cu/SiO₂ catalysts. mdpi.com

The mechanism of DMO hydrogenation over Cu-based catalysts is generally understood to proceed through a series of hydrogenation steps. The DMO molecule first adsorbs onto the catalyst surface, where the carbonyl groups interact with the active copper sites. mdpi.com The presence of both Cu⁰ and Cu⁺ species is believed to facilitate a synergistic pathway. The Cu⁺ sites act as electrophilic centers or Lewis acids, activating the C=O bonds of the DMO molecule. mdpi.com Simultaneously, Cu⁰ sites are responsible for the heterolytic dissociation of H₂. sci-hub.semdpi.com The resulting activated hydrogen species then sequentially hydrogenate the carbonyl groups, leading to the formation of methyl glycolate as an intermediate, which is further hydrogenated to ethylene glycol. sci-hub.se

Transesterification Reactions

Oxalate esters can also participate in transesterification reactions. A novel approach has been developed for the selective cross-coupling of organic halides and hemioxalates to produce a variety of esters. chinesechemsoc.org This method utilizes a visible-light photoredox nickel dual catalytic system. chinesechemsoc.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, including aryl, heteroaryl, alkenyl, and alkyl bromides. chinesechemsoc.org This strategy offers a direct synthesis of esters via the generation of an alkoxycarbonyl radical intermediate. chinesechemsoc.org

Another example of catalysis involving oxalate derivatives is the selective oxidation of α-hydroxy esters to α-keto esters. An efficient catalytic system composed of zinc nitrate (B79036) and vanadyl oxalate (VOC₂O₄) has been reported for this transformation using molecular oxygen as the oxidant. nih.govmdpi.com This system demonstrates high conversion and selectivity under mild reaction conditions. nih.govmdpi.com In this process, it is proposed that the vanadyl oxalate is oxidized to an active vanadium(V) species, which then carries out the oxidation of the α-hydroxy ester. mdpi.com

Medicinal Chemistry and Biological Relevance if Applicable to This Specific Compound

Structure-Activity Relationship (SAR) Studies for Oxamate-Derived Bioactive Molecules

Structure-activity relationship (SAR) studies have been crucial in developing potent and selective inhibitors of lactate (B86563) dehydrogenase (LDH) based on the oxamate (B1226882) scaffold. These studies primarily explore how different substituents on the amide nitrogen influence inhibitory activity against various LDH isozymes, such as those found in muscle (LDH-A), heart (LDH-B), and testes (LDH-C4).

A key finding is that the introduction of small, non-polar alkyl groups on the oxamate nitrogen can significantly enhance inhibitory potency and selectivity compared to the unsubstituted oxamate. tandfonline.comtandfonline.com For instance, a study on LDH-C4, a potential target for male antifertility drugs, revealed the following insights:

N-Ethyl oxamate was identified as the most potent inhibitor, demonstrating the highest affinity for LDH-C4. nih.govtandfonline.com Its introduction increased the affinity for LDH-C4 by 15-fold compared to the parent oxamate. tandfonline.comtandfonline.com

N-Propyl oxamate , while less potent than the N-ethyl analogue, was found to be the most selective inhibitor for LDH-C4 over the A4 and B4 isozymes. nih.govtandfonline.com

Increasing the alkyl chain length to four carbons (butyl and isobutyl groups) led to a dramatic decrease in both affinity and selectivity, indicating that the size and nature of the N-substituent are critical for effective binding to the enzyme's active site. nih.govtandfonline.com

These findings highlight a clear SAR trend where small N-alkyl groups are preferred for potent LDH inhibition. While specific SAR data for the N,N-dimethyl substitution pattern of Ethyl N,N-dimethyloxamate is not detailed in these studies, the established importance of the N-substituents in modulating biological activity underscores the relevance of this substitution pattern.

Table 1: Comparative Inhibitory Activity of N-Alkyl Oxamates on LDH Isozymes

| Compound | Potency vs. LDH-C4 | Selectivity for LDH-C4 | Reference |

| Oxamate | Baseline | Baseline | tandfonline.com |

| N-Ethyl oxamate | Most Potent (15x > Oxamate) | High (70x vs LDH-A4) | nih.govtandfonline.comtandfonline.com |

| N-Propyl oxamate | Less Potent than N-Ethyl | Most Selective (146x vs LDH-A4) | nih.govtandfonline.comtandfonline.com |

| N-Butyl oxamates | Low Potency | Non-selective | nih.govtandfonline.com |

Potential as a Pharmacophore or Scaffold

The oxamate moiety itself is a well-established pharmacophore for inhibiting dehydrogenases, particularly lactate dehydrogenase (LDH). nih.gov A pharmacophore is the essential ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target. The oxamate structure acts as a mimic of the substrate pyruvate, allowing it to bind competitively to the enzyme's active site. researchgate.netplos.org

The core pharmacophoric features of the oxamate group include:

A carboxylate group (or its ester equivalent) that interacts with key residues in the active site.

An adjacent carbonyl group that is critical for binding.

The development of numerous oxamic acid libraries for screening against Plasmodium falciparum LDH (pfLDH) confirms its utility as a foundational scaffold for discovering antimalarial agents. nih.govnih.gov The N-substituents, such as the N,N-dimethyl groups in this compound, serve as vectors for modifying the compound's physicochemical properties (like solubility and cell permeability) and for exploring additional binding interactions to achieve higher potency and selectivity. tandfonline.comacs.org The synthesis of α-branched aryl amines using copper-promoted cross-coupling with an oxamate ligand system further highlights the scaffold's versatility in medicinal chemistry. acs.org

Role in Drug Discovery and Lead Optimization

The oxamate scaffold has been actively pursued in drug discovery and lead optimization programs targeting lactate dehydrogenase (LDH). nih.gov Since many cancer cells rely heavily on glycolysis for energy (the Warburg effect), inhibiting LDH with oxamate derivatives is a promising strategy to selectively target tumor metabolism. plos.orgresearchgate.net Similarly, the LDH enzyme in the malaria parasite Plasmodium falciparum is a validated drug target, and oxamates have been developed as potential antimalarials. nih.govresearchgate.net

The process of lead optimization is evident in the SAR studies of oxamate derivatives. Researchers have systematically modified the N-substituents to improve inhibitory concentration (IC50) values and enhance selectivity for the target isozyme (e.g., parasite LDH over human LDH). nih.govnih.gov For example, certain synthesized oxamic acid derivatives demonstrated 59-fold greater selectivity for pfLDH over mammalian LDH, showcasing successful lead optimization. nih.gov Some derivatives were also found to inhibit Plasmodium falciparum malate (B86768) dehydrogenase (pfMDH), suggesting a potential for dual-target inhibitors that could be more effective antimalarial drugs. nih.gov These efforts demonstrate that the oxamate structure is a viable starting point for developing clinical candidates for various diseases. plos.orgkarger.comontosight.ai

Applications in Chemical Biology Research

In chemical biology, small molecules are used as probes to interrogate biological systems. Oxamate and its derivatives have served as valuable tools for studying the physiological and pathological roles of lactate dehydrogenase (LDH) and lactate production.

Key applications include:

Metabolic Research: Oxamates are used to inhibit LDH to study the consequences of blocking glycolysis in various cell types, including cancer cells and immune cells. plos.org This helps to elucidate the role of the Warburg effect in cancer progression. plos.org

Fertility Studies: Selective inhibitors like N-propyl oxamate have been used to probe the function of the testis-specific LDH-C4 isozyme. nih.govtandfonline.com Studies have shown that inhibiting LDH-C4 with these compounds significantly reduces sperm motility and ATP levels, confirming the enzyme's critical role in sperm function and highlighting it as a contraceptive target. nih.govtandfonline.com

Diabetes and Inflammation Research: Oxamate has been used to demonstrate that inhibiting lactate production can improve glycemic control and insulin (B600854) sensitivity in diabetic mouse models. plos.orgkarger.com These studies suggest that elevated lactate may be a causative factor in insulin resistance and that oxamic acid derivatives could be potential therapeutics for type 2 diabetes. plos.orgkarger.com

Through these applications, oxamate-based inhibitors, as a class, have become standard chemical tools for dissecting the complex roles of LDH in health and disease.

Future Research Directions and Challenges

Exploration of Novel Reaction Pathways

Future investigations into Ethyl N,N-dimethyloxamate are poised to uncover a variety of new chemical transformations. A foundational area for this exploration is the study of its thermal decomposition. In the gas phase, this compound undergoes an elimination reaction to produce dimethyl oxamic acid and ethylene (B1197577) through a six-membered cyclic transition state. researchgate.netresearchgate.net Computational studies have characterized this as a concerted and slightly asynchronous process. researchgate.netresearchgate.net Further pyrolysis studies could provide deeper insights into its reaction mechanisms under different conditions. mdpi.comscribd.com

The synthesis of oxamates, sometimes as by-products in other reactions, suggests that reaction conditions can be fine-tuned to favor their formation as primary products. iucr.org A significant opportunity lies in exploring hydrogenation pathways. The well-documented catalytic hydrogenation of the related compound, dimethyl oxalate (B1200264), to ethylene glycol using various systems, including copper-based catalysts, provides a strong precedent for investigating similar reductions of this compound to yield novel amino alcohols. mdpi.comsci-hub.seresearchgate.netresearchgate.net

Moreover, the exploration of free-radical reactions, inspired by the chemistry of N-hydroxyimides, could open new avenues for functionalizing this compound. researchgate.netresearchgate.net Investigating its behavior under various catalytic systems, including enzymatic and photocatalytic conditions, could lead to the discovery of entirely new reaction pathways and valuable products.

Development of Advanced Spectroscopic and Computational Models

Advancements in spectroscopic and computational techniques are crucial for deepening our understanding of this compound at a molecular level. Computational chemistry has already proven valuable in studying the kinetics and mechanisms of its reactions. researchgate.netmdpi.com Techniques like Density Functional Theory (DFT) and high-level ab initio methods have been used to calculate key parameters that describe its reactivity. researchgate.netresearchgate.netmdpi.com

| Computational Method | Application to Oxamate (B1226882) Systems | Key Findings | Reference |

| CBS-QB3 | Gas-phase thermal decomposition of 2-phenylethanol | Provided quantum mechanical calculations for thermal decomposition. | researchgate.net |

| Møller-Plesset MP2/6-31G | Gas-phase elimination of 2-substituted alkyl ethyl N,N-dimethylcarbamates | Supported a concerted non-synchronous six-membered cyclic transition state mechanism. | researchgate.net |

| ωB97XD/6-311+G(d,p) | Peptide bond cleavage mechanisms | Determined the most favorable mechanism and calculated activation free energy. | researchgate.net |

| DFT at ωB97XD/6-311G(d,p) | Pyrolysis of asparagine | Analyzed differences in reaction mechanisms and the effect of temperature. | mdpi.com |

Future work should focus on developing more sophisticated models to predict the compound's behavior in complex environments, such as in solution or at catalyst surfaces.